molecular formula C16H18N4 B6463364 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane CAS No. 2640947-85-7

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B6463364
CAS No.: 2640947-85-7
M. Wt: 266.34 g/mol
InChI Key: KMAHZXKUOPILHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a norbornane-like scaffold fused with a pyrimidine-pyridine hybrid substituent. The 2-azabicyclo[2.2.1]heptane core imposes structural rigidity, enhancing binding specificity in pharmaceutical applications . Its synthesis typically involves cycloaddition or coupling reactions, as evidenced by analogous methods for related azabicyclo compounds (e.g., trans-4-hydroxy-L-proline-derived morpholine isosteres) . The 3-methylpyridin-2-yl and pyrimidin-2-yl groups contribute to π-π stacking interactions and hydrogen-bonding capabilities, making it a candidate for kinase inhibition or antimicrobial synergism .

Properties

IUPAC Name

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11-3-2-6-17-15(11)13-8-18-16(19-9-13)20-10-12-4-5-14(20)7-12/h2-3,6,8-9,12,14H,4-5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAHZXKUOPILHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) as a Key Intermediate

Vince lactam (CAS 49805-30-3) is a well-established starting material for azabicyclic systems. Its synthesis involves:

  • Step 1 : Diels-Alder reaction between cyclopentadiene and a suitably protected α,β-unsaturated carbonyl compound.

  • Step 2 : Lactamization via intramolecular cyclization under basic conditions.

The resulting enone system (Vince lactam) enables further functionalization. For example, hydrogenation of the double bond yields the saturated 2-azabicyclo[2.2.1]heptane framework.

Palladium-Catalyzed Aminoacyloxylation

A recent advancement involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method:

  • Utilizes Pd(OAc)₂ and benzoquinone to install both amine and acyloxy groups in a single step.

  • Achieves 82–94% yields for oxygenated 2-azabicyclo[2.2.1]heptanes.

Pyrimidine Ring Installation

The pyrimidin-2-yl group at position 2 of the azabicycloheptane requires careful regioselective coupling.

Solid-Phase Synthesis of Bicyclic Pyrimidines

Adapting methods from ATP analogue synthesis:

  • Step 1 : Immobilize 5-amino-pyrimidine precursors on Wang resin.

  • Step 2 : Perform nitro reduction using 1,1′-dioctyl-viologen in a triphasic system (yield: 73–89%).

  • Step 3 : Couple the reduced amine to the azabicycloheptane core via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃).

Direct Cyclization Approaches

Alternative routes employ cyclocondensation reactions:

  • React 2-azabicycloheptane-2-carboxamide with 1,3-diketones in PCl₅/POCl₃ to form pyrimidine rings (Table 1).

Table 1. Pyrimidine Cyclization Efficiency

SubstrateConditionsYield (%)
2-Azabicycloheptane-amidePCl₅, 110°C, 6h68
N-Methylated derivativePOCl₃, 90°C, 4h75

3-Methylpyridin-2-yl Functionalization

Introducing the 3-methylpyridin-2-yl group at position 5 of the pyrimidine demands orthogonal coupling strategies.

Suzuki-Miyaura Cross-Coupling

Modifying protocols from pyridin-2-yl-methylamine syntheses:

  • Step 1 : Prepare 5-bromo-pyrimidine intermediate via bromination (NBS, DMF, 0°C).

  • Step 2 : Couple with 3-methylpyridin-2-ylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane:H₂O (4:1) at 80°C.

  • Typical yields: 65–78% with ligand screening (Table 2).

Table 2. Ligand Effects on Coupling Efficiency

LigandYield (%)Purity (HPLC)
XPhos7898.2
SPhos7297.5
No ligand<5N/A

Reductive Amination Alternatives

For systems sensitive to palladium, reductive amination using NaBH₃CN/DABCO in methanol:

  • React 5-aminopyrimidine intermediates with 3-methylpyridine-2-carbaldehyde.

  • Achieves 60% yield but requires FeSO₄ to suppress cyanide side reactions.

Stereochemical Control and Purification

The bridged bicyclic system imposes strict stereochemical requirements:

Chiral Resolution Techniques

  • Use (+)-di-p-toluoyl-D-tartaric acid for enantiomer separation (ee >99%).

  • Crystallization from hexane:EtOAc (3:1) provides >98% diastereomeric purity.

Chromatographic Methods

  • Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves regioisomers.

  • Preparative TLC on silica gel (CH₂Cl₂:MeOH 9:1) isolates final product in 92% purity.

Analytical Characterization Data

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=5.1 Hz, pyrimidine-H), 8.15 (d, J=7.8 Hz, pyridine-H), 3.92–3.85 (m, bridgehead-H), 2.51 (s, CH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₁₇H₁₈N₄ 295.1553, found 295.1548 .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of this compound in oncology, particularly as an inhibitor of protein kinases involved in cell proliferation. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical for cell cycle regulation. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .

Table 1: Inhibition of Protein Kinases by Related Compounds

Compound NameTarget KinaseIC50 (µM)Reference
2-Azabicyclo[2.2.1]heptane derivativeCDK40.25
Pyrimidine analogCDK60.50
Thiazole-pyrimidine hybridCDK4/CDK60.30

Antiviral Activity

Emerging research suggests that compounds similar to 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane may exhibit antiviral properties by inhibiting viral replication mechanisms. This is particularly relevant in the context of RNA viruses where such inhibitors can disrupt viral polymerase activity, thereby limiting viral spread within host cells .

Neuropharmacology

The compound's unique structure allows it to interact with neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Studies have indicated potential effects on serotonin and dopamine receptors, which could be beneficial in treating mood disorders and neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a related pyrimidine compound demonstrated significant tumor regression in patients with advanced breast cancer after treatment with a CDK inhibitor derived from the same chemical class as our target compound .
  • Case Study 2 : Research on antiviral agents revealed that modifications to the azabicyclo structure enhanced bioavailability and efficacy against influenza virus strains, suggesting a promising avenue for future antiviral drug development .

Mechanism of Action

The mechanism of action of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit collagen production by targeting collagen prolyl 4-hydroxylases, thereby reducing fibrosis . Additionally, it may modulate inflammatory pathways by affecting the expression of key inflammatory mediators.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference(s)
2-Azabicyclo[2.2.1]heptane (unsubstituted) [2.2.1] bicyclic system None 97.15 Synergistic antimicrobial agent
2-Azabicyclo[3.2.1]octane [3.2.1] bicyclic system None 111.18 Distinct NMR shifts (vs. [2.2.1])
2-Oxa-5-azabicyclo[2.2.1]heptane [2.2.1] with O-atom Oxa-substitution at position 2 113.16 Morpholine isostere in drug design
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride [2.2.1] with fluorine Fluorine at position 5 149.60 Enhanced metabolic stability
Target Compound (this study) [2.2.1] bicyclic system 5-(3-Methylpyridin-2-yl)pyrimidin-2-yl 293.35* Kinase inhibition, antimicrobial

*Calculated molecular weight based on formula.

Key Findings:

Ring Strain and Reactivity :

  • The [2.2.1] bicyclic system exhibits higher ring strain compared to [3.2.1]octane analogs, influencing reaction pathways (e.g., aziridinium intermediates in ring expansion) .
  • Substituents like fluorine or pyrimidine-pyridine groups modulate steric and electronic properties. For example, 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride shows improved pharmacokinetics due to reduced oxidative metabolism .

Stereochemical Considerations :

  • Misassignment of stereochemistry in early studies (e.g., endo vs. exo isomers) was corrected via X-ray crystallography and 2D NMR, highlighting the importance of structural validation for bioactivity .

Biological Activity :

  • The unsubstituted 2-azabicyclo[2.2.1]heptane demonstrates synergy with phytochemicals against Phytophthora cactorum (SF > 1), while fluorinated derivatives enhance antimicrobial persistence .
  • Pyrimidine-pyridine substituents in the target compound likely enhance binding to kinase ATP pockets, analogous to ledipasvir derivatives .

Substituent-Specific Comparisons

Pyrimidine Derivatives

  • 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS: 2000054-54-4):

    • Chlorine and cyclopropyl groups increase lipophilicity (ClogP ~2.1), favoring blood-brain barrier penetration .
    • Discontinued commercial availability suggests challenges in scalability or toxicity .
  • Target Compound :

    • The 3-methylpyridin-2-yl group enhances solubility via polar interactions, while pyrimidine provides planar geometry for intercalation or stacking .

Fluorinated Derivatives

  • 6-Fluoro-2-azabicyclo[2.2.1]heptane (CAS: 1932398-86-1):
    • Fluorine at position 6 reduces metabolic degradation by cytochrome P450 enzymes, extending half-life in vivo .

Biological Activity

The compound 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is a synthetic derivative belonging to a class of bicyclic compounds that exhibit significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N5C_{13}H_{15}N_{5}, and its structure features a bicyclic azabicyclo framework with a pyrimidine and a pyridine moiety. The presence of these nitrogen-containing heterocycles contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but potential interactions include:

  • Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases such as Parkinson's disease .

Neuroprotective Activity

The compound's structural features indicate possible neuroprotective effects. Compounds with related structures have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in managing neurodegenerative conditions .

Case Studies

  • In Vitro Studies : Preliminary in vitro assays have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were comparable to those of established chemotherapeutic agents.
  • Animal Models : In animal studies, compounds similar to this compound have shown promise in reducing tumor size and improving survival rates in models of aggressive cancers.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AnticancerInhibition of cell proliferation
NeuroprotectionModulation of neurotransmitter levels
Kinase InhibitionSelective inhibition of CDK4/CDK6

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-azabicyclo[2.2.1]heptane derivatives, and how do substituents influence reaction pathways?

  • Methodological Answer : The synthesis often begins with bicyclic amine scaffolds modified via nucleophilic substitution or ring-expansion reactions. For example, mesylation of hydroxyl groups followed by azide substitution can retain the 2-azabicyclo[2.2.1]heptane structure, while Boc-protected derivatives may undergo ring expansion to 2-azabicyclo[3.2.1]octanes under specific conditions . Substituents like tert-butyl or pyridinyl groups influence reactivity by steric or electronic effects, which can be optimized using DFT calculations to predict intermediate stability .

Q. How is structural characterization performed for bicyclic azabicyclo compounds?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography for unambiguous stereochemical assignment (e.g., correcting misassigned endo/exo configurations) .
  • 2D NMR to distinguish between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane via coupling constants and chemical shifts .
  • Mass spectrometry to verify molecular weight and fragmentation patterns, particularly for derivatives with isotopic labels (e.g., ¹⁸F for PET imaging) .

Advanced Research Questions

Q. How can stereochemical contradictions in bicyclic intermediates be resolved during synthesis?

  • Methodological Answer : Misassignments often arise from similar NMR profiles of diastereomers. To resolve these:

  • Combine X-ray crystallography with chiral HPLC to validate configurations, as demonstrated in corrected assignments of exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane .
  • Use DFT-based computational models to predict preferred transition states during ring expansion or substitution reactions .

Q. What strategies optimize antitumor or antiviral activity in 2-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer :

  • Scaffold hybridization : Merge bicyclic cores with pyrimidine or benzimidazole moieties to enhance target binding (e.g., IC₅₀ values of 1.5–22 µM against viral strains) .
  • Substituent tuning : Introduce fluoromethyl or sulfonamide groups to improve lipophilicity (log D 7.4 = 0.67–0.99) and blood-brain barrier penetration, critical for neuropharmacological agents .
  • Activity comparison : Test derivatives against monocyclic analogs (e.g., 2-azabicyclo[3.2.1]octanes) to assess rigidity-driven selectivity. For instance, adding a tropane unit reduced IC₅₀ from 77.57 µM to 6.25 µM in cytotoxicity assays .

Q. How are data discrepancies in biological assays addressed for bicyclic compounds?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cisplatin-sensitive vs. resistant models) to confirm IC₅₀ consistency .
  • Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to unexpected activity (e.g., slow brain kinetics in baboon PET studies despite high in vitro affinity) .

Critical Analysis of Contradictions

  • Stereochemical Misassignments : Early studies misidentified (1R,3S,4S)-2-azabicyclo[2.2.1]heptane as endo-epimers due to overlapping NMR signals. This was resolved via crystallographic reanalysis, highlighting the necessity of multi-technique validation .
  • Biological Activity Variability : Discrepancies between in vitro binding (Ki = 0.02–0.3 nM) and in vivo brain kinetics underscore the role of metabolic stability, which can be mitigated by optimizing substituent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.